Deoxycortisone
Description
Properties
IUPAC Name |
17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-16,18,25H,4-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKLDDOGISCFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Mechanisms and Kinetic Studies in Deoxycortisone Metabolism
Cytochrome P450 Enzymes (CYP11B1, CYP11B2, CYP21A2) Mediating Deoxycortisone Transformations
The metabolism of this compound and its immediate precursor, 11-deoxycorticosterone, is primarily mediated by a group of enzymes known as cytochrome P450s (CYPs). These enzymes are responsible for catalyzing the hydroxylation reactions that are fundamental to the synthesis of vital corticosteroids. The key players in this pathway are CYP11B1 (11β-hydroxylase), CYP11B2 (aldosterone synthase), and CYP21A2 (21-hydroxylase).
CYP21A2 is responsible for the 21-hydroxylation of progesterone (B1679170) to produce 11-deoxycorticosterone (DOC), the direct precursor to corticosterone (B1669441). It also hydroxylates 17α-hydroxyprogesterone to form 11-deoxycortisol, the precursor to cortisol. taylorandfrancis.comnih.gov Subsequently, CYP11B1 and CYP11B2 act on these products. CYP11B1 primarily converts 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone. nih.govwikipedia.org CYP11B2, while also capable of these reactions, is unique in its ability to further convert corticosterone to aldosterone (B195564) through subsequent oxidations. genecards.orgwikipedia.org
The hydroxylation reactions catalyzed by CYP11B1 and CYP11B2 are fundamental to the biological activity of the resulting steroid hormones. These reactions involve the highly specific insertion of a hydroxyl group onto the steroid scaffold.
C11-hydroxylation: Both CYP11B1 and CYP11B2 catalyze the 11β-hydroxylation of 11-deoxycorticosterone to form corticosterone and of 11-deoxycortisol to form cortisol. nih.govnih.gov This reaction is a regio- and stereoselective process where an oxygen atom from molecular oxygen is incorporated into the steroid substrate. researchgate.net The mechanism involves the activation of molecular oxygen by the heme iron within the enzyme's active site. researchgate.net While both enzymes can perform this function, CYP11B1 exhibits a significantly higher activity for this conversion compared to CYP11B2. wikipedia.org
C18-hydroxylation: This is a key function of CYP11B2 (aldosterone synthase) and is essential for the synthesis of aldosterone. wikipedia.org Following the initial 11β-hydroxylation of 11-deoxycorticosterone to corticosterone, CYP11B2 catalyzes a two-step oxidation at the C18 position. taylorandfrancis.comgenecards.orgresearchgate.net The first step is the hydroxylation of corticosterone to form 18-hydroxycorticosterone. wikipedia.org This is followed by a further oxidation to produce aldosterone. wikipedia.org The ability of CYP11B2 to perform these successive oxidations at the C18 position, a function that CYP11B1 performs very weakly, is attributed to differences in their active site structures. nih.govoup.com Specifically, the active site of CYP11B2 is more spacious, which facilitates the re-positioning of the intermediate steroid for the subsequent hydroxylation steps. nih.gov
The catalytic activity of mitochondrial cytochrome P450 enzymes, including CYP11B1 and CYP11B2, is dependent on a dedicated electron transfer chain. This system is responsible for delivering the electrons required for the activation of molecular oxygen. The key components of this chain are NADPH, adrenodoxin (B1173346) reductase, and the iron-sulfur protein adrenodoxin.
Adrenodoxin reductase, a flavoprotein, accepts a pair of electrons from NADPH. researchgate.net It then transfers these electrons one at a time to adrenodoxin. Adrenodoxin, a small, soluble protein, acts as a mobile electron shuttle, transferring electrons from adrenodoxin reductase to the P450 enzyme. researchgate.net This transfer of electrons to the heme iron of the CYP enzyme is essential for the catalytic cycle to proceed, enabling the binding and activation of oxygen for the hydroxylation reaction. researchgate.net
Table 1: Key Proteins in the this compound Metabolic Pathway
| Protein | Function | Location |
|---|---|---|
| CYP11B1 | 11β-hydroxylase | Mitochondria |
| CYP11B2 | Aldosterone synthase | Mitochondria |
| CYP21A2 | 21-hydroxylase | Endoplasmic Reticulum |
| Adrenodoxin | Electron carrier | Mitochondria |
| Adrenodoxin Reductase | Electron transfer from NADPH | Mitochondria |
Kinetic Characterization of Deoxycorticosterone and 11-Deoxycortisol Conversions
The efficiency and regulation of this compound metabolism are governed by the kinetic properties of the steroidogenic enzymes involved. Understanding these kinetics provides insight into the rates of hormone production and the factors that control them.
The rates of conversion of 11-deoxycorticosterone and 11-deoxycortisol are determined by the catalytic efficiency of CYP11B1 and CYP11B2. Studies have shown that while both enzymes can hydroxylate these substrates, they do so with different efficiencies. For instance, the Vmax of CYP11B1 for the conversion of 11-deoxycortisol to cortisol is significantly higher than that of CYP11B2, indicating a more rapid conversion by CYP11B1. researchgate.net
Mutational studies have demonstrated that specific amino acid residues can significantly impact the catalytic activity. For example, certain mutations in CYP11B2 can lead to a six-fold increase in its 11β-hydroxylation activity when incubated with 11-deoxycorticosterone. researchgate.net
Table 2: Kinetic Parameters of CYP11B1 and CYP11B2
| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/mg protein/min) | Catalytic Efficiency (Vmax/Km) |
|---|---|---|---|---|---|
| CYP11B1 (Wild-Type) | 11-Deoxycortisol | Cortisol | Data not specified | 4.7 ± 0.7 researchgate.net | Data not specified |
| CYP11B2 | 11-Deoxycorticosterone | Corticosterone | ~1.5 nih.gov | Data not specified | Data not specified |
| CYP11B2 | Corticosterone | 18-OH Corticosterone | ~2.5 nih.gov | Data not specified | Data not specified |
| CYP11B2 | 18-OH Corticosterone | Aldosterone | ~1.0 nih.gov | Data not specified | Data not specified |
Note: Kinetic parameters can vary based on experimental conditions.
The conversion of 11-deoxycorticosterone to aldosterone by CYP11B2 involves three distinct chemical reactions. A key question in understanding this process is whether it occurs via a processive or distributive mechanism. A processive mechanism would involve the enzyme binding the initial substrate and performing all three steps without releasing the intermediate products. nih.govnih.gov In contrast, a distributive mechanism would involve the release of the intermediate products after each step, requiring them to rebind to the enzyme for the subsequent reaction to occur. nih.gov
Research suggests that the synthesis of aldosterone by human P450 11B2 proceeds through a processive mechanism. nih.gov This is largely attributed to the formation of a lactol (hemiketal) form of the intermediate, 18-hydroxycorticosterone, which is more readily retained in the active site for the final oxidation step to aldosterone. nih.gov However, there is also evidence for a low level of processivity, with a significant release of intermediates, which may serve as a control mechanism for aldosterone production. nih.gov
In the pathway from deoxycorticosterone to aldosterone, the conversion of deoxycorticosterone itself represents a "late rate-limiting step" in aldosterone synthesis. nih.gov While the initial conversion of cholesterol to pregnenolone (B344588) is the primary rate-limiting step for all steroidogenesis, the activity of CYP11B2 is a critical control point for the production of aldosterone specifically. nih.gov The expression and activity of CYP11B2 are tightly regulated, highlighting its role in controlling the final output of aldosterone. nih.gov
Structural and Mechanistic Features Modulating Enzyme Function and Substrate Interactions
The metabolism of this compound is primarily orchestrated by the mitochondrial cytochrome P450 enzymes, CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase). nih.gov These enzymes are responsible for the biosynthesis of essential corticosteroids like cortisol and aldosterone. jensenlab.org Despite sharing 93% amino acid sequence identity, their distinct functional capabilities arise from subtle yet critical differences in their structure, which modulate substrate binding, catalytic activity, and product release. nih.govnih.gov
CYP11B1 primarily catalyzes the 11β-hydroxylation of 11-deoxycortisol and 11-deoxycorticosterone to produce cortisol and corticosterone, respectively. jensenlab.orgmedlineplus.gov In contrast, CYP11B2 performs a three-step reaction sequence on deoxycorticosterone: 11β-hydroxylation to corticosterone, 18-hydroxylation to 18-hydroxycorticosterone, and subsequent 18-oxidation to yield aldosterone. nih.govnih.gov The structural basis for this functional divergence lies in the architecture of their active sites and specific amino acid residues that influence substrate positioning and enzyme flexibility. nih.gov
Key amino acid differences clustered around the H-helix, I-helix, and the meander region preceding the heme-binding loop are crucial for determining the catalytic specificity of the CYP11B isoforms. nih.govnih.gov For instance, substitutions in CYP11B1 at positions Serine-288 (to Glycine) and Valine-320 (to Alanine), which are the corresponding residues in CYP11B2, enable the modified CYP11B1 to catalyze the C18 conversions typically performed by CYP11B2. nih.govscispace.com This highlights how specific residues create a structural environment that either facilitates or hinders subsequent oxidation steps after the initial 11β-hydroxylation.
Structural analyses reveal that the substrate-binding site of CYP11B1 is more spatially restricted compared to CYP11B2. nih.gov This confinement is believed to favor the production and release of monohydroxylated products like cortisol. jensenlab.orgnih.gov In contrast, the active site of CYP11B2 is larger and features a channel accessible to bulk water, a feature thought to be critical for accommodating the steroid intermediates and facilitating the successive hydroxylations required for aldosterone synthesis. nih.gov The interaction with the redox partner protein, adrenodoxin, is also vital for enzyme function, with studies suggesting slight differences in the mode of interaction between adrenodoxin and the two CYP11B enzymes. nih.gov
Table 1: Key Amino Acid Residues Influencing CYP11B Enzyme Function
| Enzyme | Residue Position | Amino Acid | Functional Impact | Reference |
|---|---|---|---|---|
| CYP11B1 | 288 | Serine | Contributes to 11β-hydroxylase specificity; substitution with Glycine (as in CYP11B2) confers 18-hydroxylase/oxidase activity. | nih.gov |
| CYP11B2 | 288 | Glycine | Facilitates 18-hydroxylase and 18-oxidase activities required for aldosterone synthesis. | nih.gov |
| CYP11B1 | 320 | Valine | Contributes to structural confinement of the active site; substitution with Alanine (as in CYP11B2) alters catalytic function. | nih.gov |
| CYP11B2 | 320 | Alanine | Contributes to the conformational flexibility needed for multiple hydroxylation steps. | nih.gov |
| CYP11B1 | 439 | Tyrosine | The larger side chain may sterically reposition the meander region, affecting interaction with adrenodoxin and substrate. | nih.gov |
| CYP11B2 | 439 | Histidine | Interacts with Arg436, influencing the conformation of the meander region involved in adrenodoxin binding. A H439Y mutation can increase CYP11B2 activity. | nih.gov |
The processes of substrate binding and product release in CYP11B enzymes are governed by their conformational dynamics, which are intrinsically linked to their structural features. nih.gov The ability of these enzymes to adopt different conformations is critical for accommodating substrates, positioning them correctly relative to the heme catalytic center, and subsequently releasing the hydroxylated products.
In CYP11B2, structural studies have identified two potential channels that connect the active site to the enzyme surface. nih.gov One of these channels, located between helices G, I, and the B-C loop, is proposed to be too narrow for steroid egress without a forced opening, suggesting that conformational changes are necessary for product release. nih.gov The different hydroxylation capabilities of CYP11B1 and CYP11B2 suggest variations in the retention times of substrates and intermediates within the active site, which is likely a function of the intrinsic flexibility of each isoform. nih.gov
Molecular dynamics simulations support the idea that the enlarged and more accessible active site of CYP11B2, along with a hydrogen-bonding network involving water molecules, helps to correctly position the steroid for multiple reaction steps. nih.gov This structural arrangement in CYP11B2 may allow the enzyme to remain closed around the substrate/intermediate long enough to ensure efficient 18-oxidation, a process that is less likely in the more conformationally restricted CYP11B1. nih.gov In CYP11B1, the egress channel may have a more "constitutive" opening, allowing for the rapid exit of the product after the single 11β-hydroxylation step. nih.gov
Table 2: Kinetic Parameters of Deoxycorticosterone Metabolism by CYP11B2
| Reaction Step | Parameter | Value | Significance | Reference |
|---|---|---|---|---|
| Deoxycorticosterone → Corticosterone | Rate Constant (k) | ~0.04 s-1 | Rate of initial 11β-hydroxylation. | researchgate.net |
| Corticosterone → 18-OH-Corticosterone | Rate Constant (k) | ~0.01 s-1 | Rate of the second hydroxylation step. | researchgate.net |
| 18-OH-Corticosterone → Aldosterone | Rate Constant (k) | ~0.005 s-1 | Rate of the final oxidation to aldosterone. | researchgate.net |
| Aldosterone Release | koff | Slowest step | Rate-limiting step in the steady-state synthesis of aldosterone from deoxycorticosterone. | nih.gov |
Note: Kinetic values are derived from models and may vary based on experimental conditions.
Physiological and Endocrine Research in Model Systems
Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation in Animal Models
Research in comparative endocrinology has identified 11-deoxycortisol as a primary corticosteroid in the sea lamprey (Petromyzon marinus), a member of the basal vertebrate group Agnatha. usgs.govresearchgate.net This finding provides crucial insight into the evolution of the stress response in vertebrates. In these jawless fish, 11-deoxycortisol functions as both a glucocorticoid and a mineralocorticoid, playing a critical role in metabolism, ion balance, and the response to stress. usgs.govnih.gov The regulation of this hormone is governed by the Hypothalamic-Pituitary-Interrenal (HPI) axis, which is the analogous system to the Hypothalamic-Pituitary-Adrenal (HPA) axis in mammals. usgs.govnih.gov
Studies have demonstrated that acute stress elicits a significant increase in circulating 11-deoxycortisol levels in sea lampreys. When subjected to physical stressors such as handling or dewatering, both juvenile and adult lampreys exhibit a rapid and marked elevation in plasma 11-deoxycortisol. nih.gov For instance, within one hour of a dewatering stressor, plasma concentrations of 11-deoxycortisol can more than double. nih.gov Similarly, an acute handling stress can cause a 15-fold increase in plasma 11-deoxycortisol in larval lamprey and a 6-fold increase in juveniles within six hours, which corresponds with a significant rise in plasma glucose. shaughnessylab.com This response confirms that 11-deoxycortisol is a key stress-responsive hormone in this ancient vertebrate lineage, a function consistent with the role of cortisol and corticosterone (B1669441) in higher vertebrates. nih.govshaughnessylab.com The synthesis of 11-deoxycortisol involves the enzyme CYP21, an ortholog of which has been identified in the lamprey genome. nih.gov
| Stress Response in Sea Lamprey (Petromyzon marinus) | |
| Parameter | Observation |
| Primary Corticosteroid | 11-Deoxycortisol. usgs.govresearchgate.net |
| Regulatory Axis | Hypothalamic-Pituitary-Interrenal (HPI) Axis. nih.gov |
| Response to Acute Stress (Dewatering) | Over 2-fold increase in plasma 11-deoxycortisol within 1 hour. nih.gov |
| Response to Acute Stress (Handling) | 6- to 15-fold increase in plasma 11-deoxycortisol within 6 hours. shaughnessylab.com |
| Metabolic Effect | 11-deoxycortisol administration increases plasma glucose, demonstrating a gluconeogenic role. shaughnessylab.com |
The brain has long been recognized as a primary target for adrenal corticosteroids, which readily cross the blood-brain barrier to influence neuronal function. Research using rodent models has explored whether the brain itself can synthesize these hormones. Studies employing subcellular fractionation and radioimmunoassay have demonstrated that endogenously secreted corticosteroids, such as corticosterone and aldosterone (B195564), are present and concentrated in the cell nuclei of the brain in adrenal-intact rats. nih.gov This localization occurs predominantly in limbic areas like the hippocampus, even in the presence of normal, competing levels of other corticosteroids in the bloodstream. nih.gov
While much of the research has focused on corticosterone and aldosterone, these findings support the concept of local steroid action within the central nervous system. The presence of these hormones in brain cell nuclei indicates they are actively bound and translocated, a key step in their mechanism of action. nih.gov Furthermore, mouse models of chronic hypercorticosteronemia (the AdKO mouse model) have been developed to study the long-term effects of elevated endogenous corticosteroids on the brain. nih.govfrontiersin.org These models, which exhibit adrenal hyperplasia and chronically high corticosterone levels, show significant changes in brain volume, including reductions in the corpus callosum and cortical areas, and alterations in glial cell markers. nih.govfrontiersin.orgresearchgate.net These findings underscore the brain's sensitivity to corticosteroids and provide a basis for exploring the subcellular and molecular mechanisms of their action, including the potential for localized synthesis or metabolism.
Role in Mineralocorticoid Activity and Fluid Balance in Animal Models
The Deoxycorticosterone Acetate (B1210297) (DOCA)-salt model is a widely utilized and well-established experimental model for inducing hypertension in animals, particularly rats. researchgate.netnih.gov This model is considered representative of salt-sensitive, low-renin hypertension, where the chronic increase in blood pressure is driven by an interplay between mineralocorticoid excess and high salt intake. nih.govresearchgate.net The procedure typically involves a uninephrectomy (surgical removal of one kidney) to impair renal sodium handling, followed by the regular administration of DOCA (often via subcutaneous injection or pellet implantation) and providing a high-salt diet, usually 1% sodium chloride in the drinking water. nih.govscienceopen.com
The administration of DOCA, a potent mineralocorticoid, leads to increased reabsorption of sodium and water in the kidneys, resulting in volume expansion (hypervolemia). nih.gov This effect, combined with the high salt load and reduced renal mass, triggers a cascade of neurohormonal changes, including increased sympathetic nervous system activity and elevated levels of circulating vasopressin, which collectively lead to a sustained increase in blood pressure. researchgate.netnih.gov The DOCA-salt model is valuable for investigating the complex pathophysiology of hypertension, as it allows researchers to study the resulting cardiovascular and renal damage, including cardiac hypertrophy, fibrosis, and vascular remodeling. researchgate.netscienceopen.com
| Key Components of the DOCA-Salt Hypertension Model | |
| Hormonal Agent | Deoxycorticosterone Acetate (DOCA). nih.gov |
| Dietary Factor | High sodium intake (e.g., 1% NaCl in drinking water). scienceopen.com |
| Surgical Procedure (Common) | Unilateral nephrectomy (removal of one kidney). scienceopen.com |
| Primary Outcome | Sustained, salt-sensitive hypertension. researchgate.net |
| Associated Pathophysiology | Hypervolemia, increased sympathetic activity, cardiovascular remodeling, renal damage. nih.govscienceopen.com |
Arginine vasopressin (AVP), a hormone involved in regulating water balance and blood pressure, plays a significant role in the pathogenesis of DOCA-salt induced hypertension. nih.govnih.gov In this model, plasma AVP levels are significantly elevated compared to control animals. nih.govfrontiersin.org This increase in AVP contributes to the hypertensive state through its vasoconstrictive and antidiuretic actions.
Research has shown that this chronic elevation of AVP leads to a differential regulation of its receptors. nih.gov Specifically, binding studies in DOCA-salt hypertensive rats have demonstrated a significant downregulation of liver V1a vasopressin receptors and kidney V2 vasopressin receptors. nih.govnih.govportlandpress.com Interestingly, this reduction in receptor number is not accompanied by a corresponding change in the messenger RNA (mRNA) levels for these receptors. nih.govportlandpress.com This suggests that the downregulation occurs at a post-transcriptional level, possibly through changes in receptor processing or protein degradation, rather than decreased gene transcription. nih.gov Chronic stimulation of the V2 receptor, in particular, has been shown to exacerbate the development of DOCA-salt hypertension, organ damage, and mortality, partly by promoting sodium reabsorption in the kidney. oup.com
Comparative Endocrinology of Corticosteroids
Corticosteroids are a class of steroid hormones produced in the adrenal cortex (or its equivalent, the interrenal tissue in fish) of all vertebrates. wikipedia.org They are broadly classified into two main groups based on their primary physiological roles: glucocorticoids, which regulate metabolism and inflammation, and mineralocorticoids, which control electrolyte and water balance. aafp.orgwikipedia.org However, the specific hormones that fulfill these roles can vary significantly across different vertebrate lineages, providing a fascinating example of evolutionary endocrinology.
In most mammals, cortisol is the primary glucocorticoid, while aldosterone is the principal mineralocorticoid. wikipedia.org In contrast, many rodents produce corticosterone as their main glucocorticoid. The evolutionary story is more diverse in non-mammalian vertebrates. For instance:
Agnathans (Jawless Fish): As seen in the sea lamprey, 11-deoxycortisol is the major circulating corticosteroid, serving the functions of both a glucocorticoid (e.g., stress response, gluconeogenesis) and a mineralocorticoid (e.g., ion regulation). usgs.govshaughnessylab.com Aldosterone is absent in these animals. nih.gov
Elasmobranchs (Cartilaginous Fish): In sharks and rays, the dominant corticosteroid is 1α-hydroxycorticosterone, which has been shown to function as a glucocorticoid in response to stress. researchgate.net
Teleosts (Bony Fish): Cortisol is the primary corticosteroid and is considered to have both glucocorticoid and mineralocorticoid functions, as aldosterone is generally absent. nih.gov However, recent evidence suggests that 11-deoxycorticosterone (DOC) may also act as a physiological mineralocorticoid in some fish species. nih.gov
Analysis of Corticosteroid Profiles and Receptor Specificity Across Vertebrate Species
The evolution of corticosteroid signaling in vertebrates reveals a complex history of receptor duplication and shifting ligand specificity. Corticosteroid receptors are broadly divided into mineralocorticoid receptors (MR) and glucocorticoid receptors (GR). In most terrestrial vertebrates, aldosterone is the primary mineralocorticoid, and cortisol or corticosterone are the main glucocorticoids. nih.govbiorxiv.org However, the corticosteroid profile and receptor specificity in aquatic vertebrates, particularly teleost fish, present a different picture where 11-deoxycorticosterone (DOC) plays a significant role.
Teleost fish are generally considered to lack aldosterone, as their adrenal-homologous tissue, the interrenal cells, does not possess the final enzymes for its synthesis. oup.comoup.com Despite the absence of aldosterone, teleosts have a functional mineralocorticoid receptor (MR). oup.comresearchgate.net Research suggests that cortisol, the primary glucocorticoid in fish, can activate both GR and MR. oup.comnih.gov However, studies have identified deoxycorticosterone as a potent and specific agonist for the teleost MR. researchgate.netnih.govnih.gov In rainbow trout (Oncorhynchus mykiss), for example, deoxycorticosterone was found to be equipotent to aldosterone in activating the MR and was a more potent activator than the glucocorticoids cortisol and 11-deoxycortisol. researchgate.net This high sensitivity of fish MRs to deoxycorticosterone supports the hypothesis that DOC was the initial ligand for the ancestral MR before the evolution of aldosterone in terrestrial vertebrates. nih.gov
While teleost MRs show a conserved sensitivity to deoxycorticosterone, their duplicate GRs exhibit highly variable sensitivity to different corticosteroids. nih.gov This lability in GR steroid-specificity is thought to be a key factor that allowed for the neofunctionalization and retention of two GRs in these species. nih.gov In contrast, the earliest vertebrates, such as the sea lamprey, utilize 11-deoxycortisol as their primary corticosteroid, which functions as both a glucocorticoid and a mineralocorticoid, binding to a highly specific receptor. nih.govwikipedia.org This highlights a distinct evolutionary path for corticosteroid signaling in agnathans compared to jawed vertebrates. nih.gov Studies comparing the GRs of various terrestrial vertebrates (human, chicken, alligator, and frog) also show significant differences in their transcriptional activation by steroids like deoxycorticosterone, indicating that GR specificity continued to evolve after the transition to land. biorxiv.org
| Corticosteroid | EC50 (Concentration for half-maximal activation) | Primary Class in Mammals |
|---|---|---|
| Aldosterone | 1.1 x 10-10 M | Mineralocorticoid |
| Deoxycorticosterone (DOC) | 1.6 x 10-10 M | Mineralocorticoid |
| Cortisol | 1.1 x 10-9 M | Glucocorticoid |
| 11-Deoxycortisol | 3.7 x 10-9 M | Glucocorticoid Precursor |
This table, based on data from transactivation assays in COS-7 cells, demonstrates that deoxycorticosterone is a highly potent agonist of the rainbow trout MR, with a potency similar to aldosterone and significantly greater than that of cortisol. researchgate.net
Immune Modulatory Effects of Deoxycorticosterone in Fish Models
In fish, the neuroendocrine stress response is primarily modulated by the hypothalamic-pituitary-interrenal (HPI) axis, leading to the release of corticosteroids. nih.gov While cortisol is recognized as the main stress hormone, recent evidence indicates that deoxycorticosterone is also released during stress and plays a complementary role in modulating the immune system. nih.govresearchgate.net
Research in Eurasian perch (Perca fluviatilis) has shown that chronic exposure to deoxycorticosterone can affect immune response parameters, suggesting a role beyond simple mineral balance. nih.gov Studies in rainbow trout have further explored this function, investigating the transcriptomic response to deoxycorticosterone in immune-relevant tissues like the brain, kidney, and spleen. researchgate.net It is suggested that deoxycorticosterone and cortisol may have complementary actions, with their effects being mediated through both the mineralocorticoid and glucocorticoid receptors. nih.gov The release of deoxycorticosterone during stress events may be crucial for modulating the compensatory physiological response, which includes adjustments in immune function. nih.gov This dual role of deoxycorticosterone and cortisol in fish highlights a complex regulatory system where both hormones contribute to maintaining homeostasis during and after a stressful challenge. nih.govresearchgate.net
Cellular and Tissue-Specific Studies (Non-Human)
Research on Gene Expression Modulation by Deoxycortisone in Specific Animal Tissues
Deoxycorticosterone exerts its physiological effects by binding to nuclear receptors and modulating the expression of target genes. Transcriptomic studies in animal models have begun to unravel the specific molecular pathways regulated by this hormone.
In rainbow trout, deoxycorticosterone has a significant impact on gene expression in skeletal muscle, a tissue critical for growth and stress response. nih.gov A transcriptomic analysis revealed that deoxycorticosterone administration induced changes in 131 differentially expressed transcripts. These changes were primarily associated with biological processes such as muscle contraction, sarcomere organization, and cell adhesion. nih.gov
To distinguish the specific roles of the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) in mediating these effects, experiments were conducted using receptor antagonists. When the GR was blocked with mifepristone, the analysis identified 122 transcripts regulated by deoxycorticosterone, which were related to muscle contraction, sarcomere organization, and skeletal muscle cell differentiation. nih.gov Conversely, blocking the MR with eplerenone (B1671536) revealed 133 differentially expressed transcripts associated with processes like autophagosome assembly, circadian regulation of gene expression, and the regulation of transcription. nih.gov These findings indicate that deoxycorticosterone's actions in skeletal muscle are complex and are differentially modulated by both GR and MR, suggesting a function that is complementary to that of cortisol. nih.gov For example, genes like robo2 and rab9a, involved in myogenic differentiation and autophagy respectively, were identified as being modulated, pointing to the specific cellular pathways influenced by deoxycorticosterone signaling through its receptors. nih.gov
| Receptor Pathway | Key Biological Processes Affected | Example Genes/Pathways |
|---|---|---|
| Glucocorticoid Receptor (GR) | Muscle Contraction, Sarcomere Organization, Skeletal Muscle Cell Differentiation, Wnt Signaling Pathway | robo2, slit3 (myogenic differentiation) nih.gov |
| Mineralocorticoid Receptor (MR) | Autophagosome Assembly, Circadian Regulation of Gene Expression, Regulation of Transcription | rab9a (autophagy), bach2 (transcription regulation) nih.gov |
This table illustrates the distinct sets of biological processes regulated by deoxycorticosterone through the glucocorticoid and mineralocorticoid receptors in rainbow trout skeletal muscle, as determined by RNA-seq analysis. nih.gov
Advanced Analytical Methodologies in Deoxycortisone Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Steroid Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the precise measurement of steroid hormones, including deoxycortisone. nih.gov This technology offers significant advantages over traditional methods and enables comprehensive profiling of the steroid metabolome. nih.gov
The development of robust LC-MS/MS methods for this compound and related steroids involves several critical steps to ensure accuracy and reliability. These steps include optimizing sample preparation, chromatographic separation, and mass spectrometric detection. nih.govoup.com Validation is performed according to established guidelines to assess parameters such as linearity, sensitivity, precision, accuracy, and stability. nih.govnih.gov
A key aspect of method development is the optimization of the mass spectrometer's parameters, including the selection of precursor and product ion transitions for each steroid to ensure specificity. nih.gov For instance, a method for quantifying 21-deoxycortisol (B132708) (an isomer of this compound), 17-hydroxyprogesterone, cortisol, and cortisone (B1669442) set the mass to charge (m/z) transitions for 21-deoxycortisol at 347.17 ⟶ 311.12. nih.gov The validation process for such methods typically demonstrates excellent linearity, with correlation coefficients often exceeding 0.99. oup.com The lower limit of quantification (LLOQ) is a critical parameter, and for a panel of 11 steroids including 11-deoxycortisol, the LLOQ was reported to be 5 pg/mL in neat solution. thermofisher.com
The following table provides an example of parameters for an LC-MS/MS method developed for a panel of steroids, including this compound (11-deoxycorticosterone).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Lower Limit of Quantification (ng/mL) |
| 11-Deoxycorticosterone | 331.2 | 109.1 | 0.05 |
| 11-Deoxycortisol | 347.2 | 109.1 | 0.1 |
| Cortisol | 363.2 | 121.1 | 1 |
| Androstenedione (B190577) | 287.2 | 97.1 | 0.05 |
| Progesterone (B1679170) | 315.2 | 97.1 | 0.05 |
| This table is a representative example based on typical values found in published literature and may not reflect a single specific study. |
LC-MS/MS offers significant advantages in specificity and sensitivity compared to traditional immunoassays. mdpi.commdpi.com Immunoassays are susceptible to cross-reactivity from structurally similar steroids, which can lead to inaccurate measurements. nih.govendocrine-abstracts.org For example, high levels of other steroid intermediates can cause falsely elevated results in immunoassays for 17-hydroxyprogesterone and androstenedione. endocrine-abstracts.orgbioscientifica.com
In contrast, LC-MS/MS combines the separation power of liquid chromatography with the high selectivity of mass spectrometry, allowing for the accurate differentiation and quantification of individual steroids, even those with identical molecular weights (isobars). mdpi.comyoutube.com This high specificity is a major reason why LC-MS/MS is considered the gold standard for steroid analysis. researchgate.net Studies comparing LC-MS/MS with immunoassays have consistently shown that immunoassays tend to overestimate the concentrations of certain steroids. For example, one study found that testosterone (B1683101) concentrations in females were 30% lower when measured by LC-MS/MS compared to immunoassay, and androstenedione levels were 31.3% lower. endocrine-abstracts.org Another study noted that immunoassays for 17-OH-progesterone and androstenedione can be considerably overestimated. bioscientifica.com This enhanced specificity of LC-MS/MS is crucial for accurate diagnosis and research in endocrine disorders. nih.gov Furthermore, LC-MS/MS methods can achieve very low limits of quantification, making them highly sensitive for measuring steroids present at low concentrations. thermofisher.com
Effective sample preparation is a critical step in LC-MS/MS analysis to remove interfering substances from biological matrices like serum or plasma and to concentrate the analytes of interest. zellx.de The most common techniques for steroid analysis are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). waters.com
Liquid-Liquid Extraction (LLE) involves the use of a water-immiscible organic solvent to extract steroids from the aqueous biological sample. zellx.dewaters.com A common LLE protocol might involve adding a solvent like a mixture of dichloromethane (B109758) and tert-butylmethyl ether to the plasma sample, vortexing, and then separating the organic layer containing the steroids. nih.gov
Solid-Phase Extraction (SPE) utilizes a solid sorbent material, often packed in a cartridge or a 96-well plate, to retain the steroids while allowing interfering substances to be washed away. waters.comthermofisher.com The retained steroids are then eluted with an appropriate solvent. thermofisher.com SPE methods can be simpler and faster than LLE, with some modern SPE protocols for steroid panels taking less than 20 minutes and eliminating the need for pre-conditioning, evaporation, or reconstitution steps. thermofisher.comthermofisher.com SPE has been shown to be effective in extracting and recovering steroid hormones, making it a potential replacement for the more traditional LLE in many applications. nih.gov
The choice between SPE and LLE depends on the specific requirements of the assay, including the desired level of sample cleanup, throughput, and the specific steroids being analyzed. waters.com
A significant challenge in steroid analysis is the existence of isobaric compounds, which are molecules that have the same molecular weight but different structures. thermofisher.cn Examples of clinically important isobaric steroids include 11-deoxycortisol, 21-deoxycortisol, and corticosterone (B1669441). youtube.com Since mass spectrometry alone cannot differentiate between these isomers, effective chromatographic separation is essential for their accurate quantification. thermofisher.cn
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems are used to achieve this separation. thermofisher.cn The choice of the stationary phase (the material inside the chromatography column) is critical. While traditional C18 columns are widely used, other column chemistries, such as biphenyl (B1667301) phases, can offer unique selectivity for steroid isomers, particularly when using methanol (B129727) as the mobile phase. thermofisher.cnthermofisher.com For example, one study demonstrated that a biphenyl column provided significantly better resolution between 21-deoxycortisol and 11-deoxycortisol compared to a C18 column. thermofisher.cn
The composition of the mobile phase and the gradient elution profile are also carefully optimized to maximize the separation of these closely related compounds. oup.comsynnovis.co.uk Additives to the mobile phase, such as ammonium (B1175870) fluoride, can enhance ionization and improve sensitivity. nih.govmdpi.com By carefully selecting the column and optimizing the chromatographic conditions, it is possible to achieve complete baseline separation of critical isobaric steroid pairs. synnovis.co.uk Some methods employ longer gradient times, for example, a slow increase in the organic solvent percentage over 15 minutes, to ensure the complete resolution of isobaric steroids like 21-deoxycortisol, corticosterone, and 11-deoxycortisol. synnovis.co.uk
A major advantage of LC-MS/MS is its ability to perform multiplexed analysis, simultaneously measuring a large number of steroids in a single analytical run from a small sample volume. bioscientifica.comtohoku.ac.jp This capability has led to the development of comprehensive steroid profiling, or "steroidomics," which provides a global view of the steroid landscape in an individual. nih.gov This approach is invaluable for research into the complex interplay of steroid hormones in various physiological and pathological states. nih.gov
LC-MS/MS-based steroid profiling has been applied to a wide range of research areas, including the study of adrenal diseases like congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma. mdpi.comnih.gov For instance, a single LC-MS/MS assay can measure a panel of 16 different steroids, including glucocorticoids, mineralocorticoids, and androgens, from a small serum sample, aiding in the diagnosis of various forms of CAH. oup.comnih.gov In another application, a method was developed to simultaneously quantify 29 cortical steroids and 6 medullary amines to characterize adrenal tumors. nih.gov This comprehensive profiling allows researchers to not only measure individual hormone levels but also to assess the ratios between precursors and products, providing insights into enzyme activities within the steroidogenic pathways. tohoku.ac.jp
The following table illustrates a selection of steroids that can be included in a comprehensive LC-MS/MS steroid profile.
| Steroid Class | Example Analytes |
| Glucocorticoids | Cortisol, Cortisone, 11-Deoxycortisol |
| Mineralocorticoids | Aldosterone (B195564), Deoxycorticosterone (DOC), Corticosterone |
| Androgens | Testosterone, Androstenedione, Dehydroepiandrosterone (DHEA) |
| Progestogens | Progesterone, 17-Hydroxyprogesterone |
| Estrogens | Estradiol, Estrone |
| This table provides a general overview and is not exhaustive. |
Radiometric Receptor Binding Assays.oup.comthermofisher.comsynnovis.co.uksterlitech.com
Before the widespread adoption of LC-MS/MS, radiometric receptor binding assays were a valuable tool for studying the interaction of steroids with their receptors. While not used for routine quantification in the same way as mass spectrometry, these assays provide functional information about the binding affinity of a compound like this compound to its target receptors, primarily the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR).
In a typical radiometric receptor binding assay, a radiolabeled steroid (e.g., ³H-aldosterone for the MR or ³H-dexamethasone for the GR) is incubated with a preparation of the receptor. The ability of an unlabeled steroid, such as this compound, to compete with the radiolabeled ligand for binding to the receptor is then measured. By performing these competition experiments at various concentrations of the unlabeled steroid, a binding affinity (often expressed as the inhibition constant, Ki, or the concentration required to inhibit 50% of the specific binding, IC50) can be determined.
These assays have been instrumental in characterizing the receptor binding profiles of various natural and synthetic corticosteroids. For example, such assays would demonstrate that this compound has a high affinity for the mineralocorticoid receptor, comparable to that of aldosterone, and a lower but significant affinity for the glucocorticoid receptor. This functional data complements the quantitative data obtained from methods like LC-MS/MS, providing a more complete understanding of a steroid's biological activity.
Other Chromatographic and Spectrometric Techniques in Steroid Research (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))
In the comprehensive analysis of steroids, including this compound, researchers employ a variety of powerful analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as cornerstone methodologies due to their high resolution, sensitivity, and specificity. These techniques are often used in conjunction with mass spectrometry, providing a robust platform for the identification and quantification of complex steroid mixtures in diverse biological samples.
High-Performance Liquid Chromatography (HPLC) in this compound Research
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of steroids like this compound from biological matrices. thermofisher.comnih.gov Its versatility allows for various modes of operation, with reversed-phase HPLC being the most common choice for steroid analysis. nih.gov In this mode, a nonpolar stationary phase, such as octadecyl silica (B1680970) (C18), is used with a polar mobile phase, typically a mixture of water and organic solvents like acetonitrile (B52724) or methanol. nih.govlcms.czsielc.com
The separation of steroids by HPLC is based on their differential partitioning between the stationary and mobile phases. The polarity of the steroid molecules plays a crucial role in their retention time; more polar compounds elute earlier, while less polar compounds are retained longer on the column. The composition of the mobile phase can be adjusted to optimize the separation of a complex mixture of steroids. lcms.czsielc.com For instance, a gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate a wide range of steroids with varying polarities in a single analytical run. mdpi.com
Modern advancements have led to the development of Ultra-High-Performance Liquid Chromatography (UHPLC), which utilizes smaller particle-sized columns to achieve faster separations and higher resolution compared to conventional HPLC. researchgate.net UHPLC, when coupled with tandem mass spectrometry (MS/MS), provides a highly sensitive and specific method for the simultaneous measurement of multiple steroids, including this compound and its precursors and metabolites. researchgate.netnih.gov
Detailed Research Findings:
A study by McWhinney et al. described an improved HPLC method for the simultaneous analysis of several steroids, including 11-deoxycortisol, in serum and urine. nih.gov This method utilized a C18 column and a mobile phase consisting of water, tetrahydrofuran, and acetonitrile, achieving good separation of the target analytes. researchgate.net Another study detailed a UHPLC-MS/MS method for the simultaneous quantification of 21-deoxycortisol, 17-hydroxyprogesterone, cortisol, and cortisone in human plasma. nih.gov This method employed a reversed-phase Atlantis dC18 column with an isocratic mobile phase of ammonium acetate (B1210297) and acetonitrile, allowing for a rapid analysis time of 5 minutes. nih.gov
The following table summarizes typical HPLC conditions used for the analysis of this compound and related steroids:
| Parameter | HPLC Method 1 | UHPLC-MS/MS Method 2 |
| Analyte | 11-Deoxycortisol | 21-Deoxycortisol |
| Column | C18 | Atlantis dC18, 3 µm |
| Mobile Phase | Water/Tetrahydrofuran/Acetonitrile | 20 mM Ammonium Acetate/Acetonitrile (50:50, v/v) |
| Flow Rate | Not Specified | 0.3 mL/min |
| Detection | Not Specified | ESI-MS/MS (Positive Ion Mode) |
| Retention Time | 21.00 min | 2.05 min |
| Internal Standard | Not Specified | Cortisol-d4 |
| Source | researchgate.net | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) in this compound Research
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the comprehensive profiling of steroids. nih.gov Due to the low volatility of steroids, a crucial step in GC-MS analysis is chemical derivatization. nih.govrestek.com This process converts the steroids into more volatile and thermally stable compounds, improving their chromatographic behavior and producing characteristic mass spectra for identification. nih.govnih.gov Common derivatization agents include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-trimethylsilylimidazole (TMSI), which replace active hydrogens in hydroxyl and keto groups with trimethylsilyl (B98337) (TMS) groups. restek.comcore.ac.ukmdpi.com
Once derivatized, the steroid mixture is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the capillary column. nih.gov The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for each compound. nih.gov
GC-MS offers excellent chromatographic resolution, allowing for the separation of closely related steroid isomers. nih.gov The use of high-resolution mass spectrometry can further enhance the specificity of the analysis. nih.gov
Detailed Research Findings:
Research has demonstrated the effectiveness of GC-MS for the analysis of a wide range of steroid metabolites in urine. nih.gov A study on the determination of steroid hormones in blood by GC-MS/MS reported limits of detection in the range of 0.20-0.36 ng/mL for androgens and 0.36-0.43 ng/mL for progestagens after a two-step solid-phase clean-up. nih.gov The derivatization process is critical for achieving such sensitivity. For instance, the use of a mixture of MSTFA, ammonium iodide (NH4I), and dithiothreitol (B142953) (DTT) has been shown to effectively silylate even sterically hindered hydroxyl groups, leading to increased intensity of the molecular ion and higher sensitivity. mdpi.com
The fragmentation patterns observed in the mass spectra are crucial for the structural elucidation of the analytes. The following table provides examples of characteristic mass-to-charge ratios (m/z) for trimethylsilyl derivatives of this compound-related steroids.
| Compound | Derivatization Reagent | Characteristic m/z Fragments | Source |
| 11-Deoxycortisol | Not Specified | Not Specified | |
| 21-Deoxycortisol | Not Specified | Not Specified | |
| Tetrahydro-11-deoxycorticosterone (THDOC) | TMS | Not Specified | nih.gov |
It is important to note that the specific fragments and their relative abundances can vary depending on the derivatization method and the mass spectrometer's operating conditions. nih.gov
Q & A
Q. What experimental models are commonly used to study deoxycortisone's role in hypertension, and how should they be designed for reproducibility?
this compound acetate (DOCA)-salt-induced hypertension in rodents is a standard model for studying mineralocorticoid effects on blood pressure and organ damage. Key design considerations include:
- Dose standardization : DOCA is typically administered at 25–50 mg/kg/week subcutaneously, paired with 1% saline drinking water to induce hypertension .
- Control groups : Include sham-operated, DOCA-only, and saline-only cohorts to isolate DOCA-salt effects.
- Endpoint selection : Monitor systolic blood pressure (tail-cuff or telemetry), renal function (creatinine, electrolyte excretion), and cardiac hypertrophy (heart weight/tibia length ratio).
- Reproducibility : Detailed protocols for DOCA pellet preparation, surgical uninephrectomy (if applicable), and saline administration must be reported per guidelines like ARRIVE .
Q. What analytical methods are recommended for quantifying this compound levels in biological samples?
this compound is typically measured via:
- Liquid chromatography-mass spectrometry (LC-MS) : High-resolution LC-MS (e.g., HR-LC-MS) with ESI-positive mode is preferred for sensitivity and specificity in serum/urine .
- Immunoassays : Radioimmunoassay (RIA) or ELISA can be used but require cross-validation due to potential antibody cross-reactivity with structurally similar steroids (e.g., corticosterone) .
- Quality controls : Include internal standards (e.g., deuterated this compound) and validate recovery rates (≥80%) to ensure accuracy .
Q. How is this compound integrated into steroidogenesis pathways, and what precursors/metabolites should be analyzed in related studies?
this compound (11-deoxycortisol) is a precursor to cortisol in the glucocorticoid synthesis pathway. Key methodological steps include:
- Pathway mapping : Use stable isotope tracing (e.g., ¹³C-labeled cholesterol) to track flux through CYP11B1/CYP11B2 enzymes in adrenal cell lines .
- Metabolite profiling : Measure progesterone, 17-hydroxyprogesterone, cortisol, and aldosterone alongside this compound to assess enzyme activity (e.g., 21-hydroxylase deficiency) .
- Inhibition studies : Pharmacological blockers (e.g., metyrapone for CYP11B1) can isolate pathway contributions .
Advanced Research Questions
Q. How can contradictory findings in DOCA-salt model outcomes (e.g., renal vs. cardiac damage predominance) be systematically addressed?
Contradictions often arise from model variability. Mitigation strategies include:
- Strain specificity : Sprague-Dawley rats show pronounced renal injury, while C57BL/6 mice develop cardiac fibrosis; select strains aligned with research objectives .
- Time-course analysis : Collect data at multiple timepoints (e.g., 3, 6, 9 weeks post-DOCA) to distinguish acute vs. chronic effects .
- Multi-omics integration : Combine transcriptomics (e.g., renal NLRP3 inflammasome activation) with metabolomics (e.g., sodium retention markers) to resolve mechanistic disparities .
Q. What statistical approaches are optimal for validating this compound-related hypotheses in small-sample endocrine studies?
For low-n datasets (e.g., rare genetic disorders):
- Non-parametric tests : Use Wilcoxon signed-rank or Kruskal-Wallis tests for non-normal distributions common in hormone data .
- Bayesian hierarchical models : Account for individual variability in steroid levels (e.g., cortisol/deoxycortisone ratios) while incorporating prior evidence .
- Power analysis retrospection : Report effect sizes and confidence intervals to contextualize negative results .
Q. How should conflicting evidence about this compound's cross-reactivity in immunoassays be reconciled?
Contradictory cross-reactivity reports (e.g., anti-deoxycortisone antibodies binding to 11-deoxycorticosterone) require:
- Chromatographic separation : Pre-purify samples via HPLC before immunoassay to isolate this compound .
- Parallel LC-MS validation : Run a subset of samples with both LC-MS and immunoassay to quantify interference rates .
- Antibody validation : Use knockout models (e.g., CYP11B1-deficient mice) to confirm antibody specificity .
Q. What strategies ensure robust interpretation of this compound's role in apparent mineralocorticoid excess (AME) syndrome when mutation data are inconclusive?
In AME cases with no known HSD11B2 mutations:
- Functional assays : Measure 11β-HSD2 activity in transfected cells using tritiated cortisol to assess conversion to cortisone .
- Urinary steroid profiling : Quantify tetrahydro-metabolites (e.g., TH-11-deoxycortisol) via GC-MS to detect enzymatic defects .
- Epigenetic analysis : Investigate promoter methylation or microRNA regulation of HSD11B2 as alternative mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
